molecular formula C11H14N2O3 B2926177 (5-Formyl-pyridin-3-YL)-carbamic acid tert-butyl ester CAS No. 337904-94-6

(5-Formyl-pyridin-3-YL)-carbamic acid tert-butyl ester

Cat. No. B2926177
CAS RN: 337904-94-6
M. Wt: 222.244
InChI Key: YHDQFBOFYIYCLF-UHFFFAOYSA-N
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Description

“(5-Formyl-pyridin-3-YL)-carbamic acid tert-butyl ester” is a chemical compound with the formula C11H14N2O3 and a molecular weight of 222.2432 . It is used as a building block in pharmaceutical products .

Scientific Research Applications

Singlet Oxygen Reactions and Pyrrole Precursors

Research has demonstrated the utility of tert-butyl ester derivatives in synthesizing pyrrole precursors through singlet oxygen reactions. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen, yielding peroxidic intermediates that couple with various nucleophiles. This process facilitates the synthesis of 5-substituted pyrroles, serving as precursors to prodigiosin, including A-ring substituted analogues. Such reactions underscore the compound's significance in synthesizing complex organic molecules with potential applications in medicinal chemistry and material science Wasserman et al., 2004.

Heterocyclic β-Amino Acids Synthesis

The synthesis of heterocyclic β-amino acids demonstrates another application, where derivatives similar to "(5-Formyl-pyridin-3-YL)-carbamic acid tert-butyl ester" are used. A study highlighted a convenient preparation of β-amino-5-pyrimidinepropanoic ester through the Heck coupling and Michael addition reactions. These reactions sequences emphasize the compound's role in peptide and peptidomimic synthesis, indicating its importance in developing therapeutic agents and studying biological processes Bovy & Rico, 1993.

Crystallographic Studies

Structural analysis and crystallographic studies of carbamic acid tert-butyl ester derivatives provide insights into molecular conformations and interactions, crucial for designing compounds with desired properties. For example, the study of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester revealed non-planar molecular conformations and highlighted the importance of intermolecular hydrogen bonding and π–π stacking interactions. These findings are vital for the rational design of molecules for pharmaceutical applications and material science Kant et al., 2015.

Pyrrole Carboxylic Acid Esters Preparation

The synthesis of pentafluorosulfanyl (SF5) pyrrole carboxylic acid esters showcases the versatility of tert-butyl ester derivatives in introducing functional groups to pyrroles. This method allows the preparation of SF5-substituted pyrrole carboxylic acid esters, demonstrating the compound's utility in developing novel materials and bioactive molecules with unique properties Dolbier & Zheng, 2009.

Continuous Flow Synthesis

The development of continuous flow synthesis methods for pyrrole-3-carboxylic acid derivatives from tert-butyl esters highlights the compound's role in modern synthetic methodologies. This approach allows the efficient synthesis of complex molecules, demonstrating the compound's importance in pharmaceutical manufacturing and chemical research Herath & Cosford, 2010.

properties

IUPAC Name

tert-butyl N-(5-formylpyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-4-8(7-14)5-12-6-9/h4-7H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDQFBOFYIYCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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